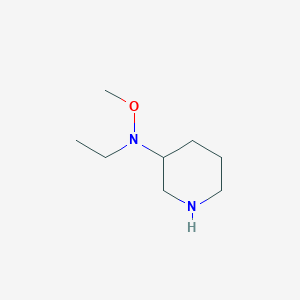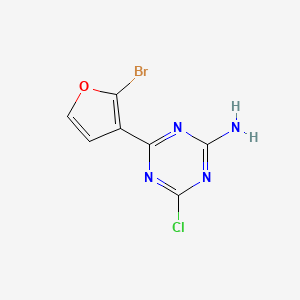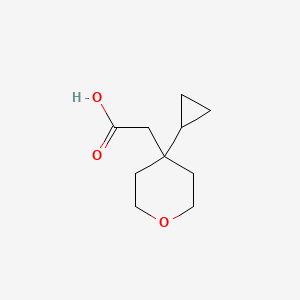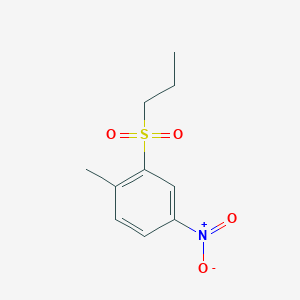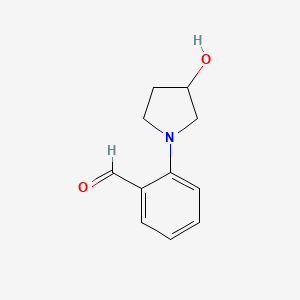
3-(Bromomethyl)-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-3-methylhexane can be synthesized through several methods. One common approach involves the bromination of 3-methylhexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions ensures a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 3-methylhexanol.
Elimination: Formation of 3-methylhexene.
Oxidation: Formation of 3-methylhexanoic acid.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, allowing it to modify other molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-methylhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylhexane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-2-methylhexane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-3-methylhexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H17Br |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
Clé InChI |
TVMOJVHYNNGWLX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


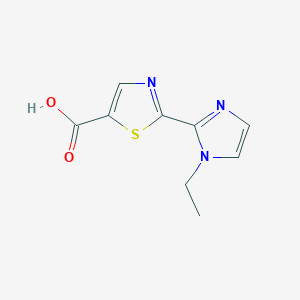
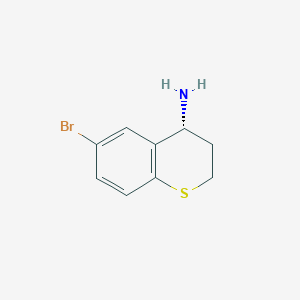
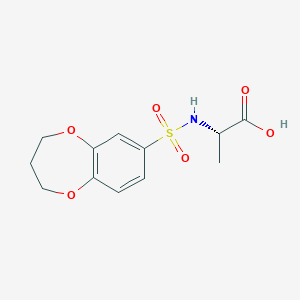
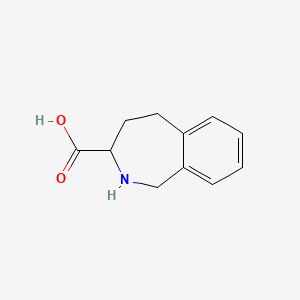
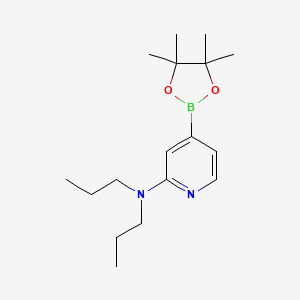
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)



